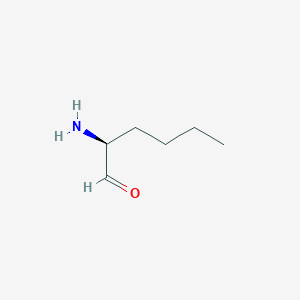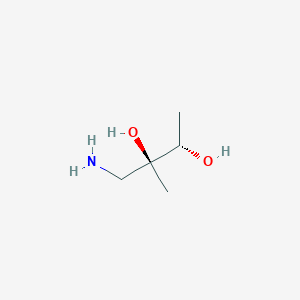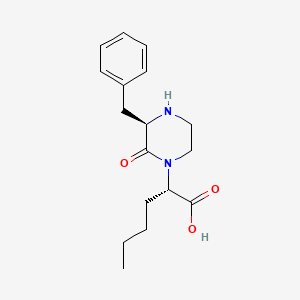
S-P-Nitrobenzyloxycarbonylglutathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of S-P-Nitrobenzyloxycarbonylglutathione involves the protection of cysteine thiol groups using the para-nitrobenzyl (pNB) group. This protecting group can be removed by catalytic hydrogenation in the presence of 10% palladium on carbon at room temperature and atmospheric pressure
Analyse Des Réactions Chimiques
S-P-Nitrobenzyloxycarbonylglutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include catalytic hydrogenation for the removal of protecting groups and various oxidizing and reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
S-P-Nitrobenzyloxycarbonylglutathione has several scientific research applications. It is used as a transition state analogue in the study of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a byproduct of glycolysis . This compound is also used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of S-P-Nitrobenzyloxycarbonylglutathione involves its interaction with glyoxalase I. This enzyme catalyzes the conversion of hemimercaptal, formed from methylglyoxal and glutathione, to S-lactoylglutathione . The compound acts as a transition state analogue, mimicking the enediolate intermediate that forms along the reaction pathway of glyoxalase I. The zinc ion in the enzyme’s active site plays an electrophilic role in catalysis by directly coordinating this intermediate .
Comparaison Avec Des Composés Similaires
S-P-Nitrobenzyloxycarbonylglutathione is structurally similar to other glutathione derivatives, such as S-(N-hydroxy-N-p-iodophenylcarbamoyl)glutathione (HIPC-GSH) and S-D-lactoylglutathione These compounds share similar structural features and are used in similar research applications
Propriétés
Formule moléculaire |
C18H24N4O10S |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(R)-hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H24N4O10S/c19-12(17(27)28)5-6-14(23)21-13(16(26)20-7-15(24)25)9-33-18(29)32-8-10-1-3-11(4-2-10)22(30)31/h1-4,12-13,18,29H,5-9,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t12-,13+,18+/m0/s1 |
Clé InChI |
QYFGPQQSJQOGEO-VEVIJQCQSA-N |
SMILES isomérique |
C1=CC(=CC=C1CO[C@@H](O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1COC(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid](/img/structure/B10777636.png)



![3-(7-Benzyl-4,5-dihydroxy-1,1-dioxo-3,6-bis-phenoxymethyl-1L6-[1,2,7]thiadiazepan-2-ylmethyl)-N-methyl-benzamide](/img/structure/B10777678.png)



![(2R,3S,4R,5R,6S)-2-[(S)-amino(hydroxy)methyl]-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777689.png)

![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid](/img/structure/B10777700.png)
